![molecular formula C16H13N3O B2687246 1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone CAS No. 439108-46-0](/img/structure/B2687246.png)
1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone
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Overview
Description
“1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone” is a chemical compound with the molecular formula C16H13N3O . It contains a 1,2,3-triazole ring, which is a class of five-membered ring compounds that possess three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone” can be deduced from its molecular formula C16H13N3O . It contains a 1,2,3-triazole ring attached to a phenyl group and an ethanone group .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure of this compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their versatile applications .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability .
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various enzymes and proteins .
Mode of Action
It is speculated that the triazole moiety and the linked aromatic rings of similar compounds stabilize by a multitude of van der waals interactions with various residues .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antimicrobial and anticancer activities, suggesting they may interact with pathways related to cell growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit antimicrobial and anticancer activities .
properties
IUPAC Name |
1-[4-(4-phenyltriazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-12(20)13-7-9-15(10-8-13)19-11-16(17-18-19)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTXTPUFYJIEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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